1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
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Overview
Description
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is a biphenyl derivative used in organic process research. This compound is known for its efficiency as a catalyst in various chemical reactions, including the carboxylation of phenols and amides with chlorides or cyclised biphenylcarboxylic acids . It is also utilized in the coupling of 4-carboxyphenylboronic acid with carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of palladium catalysts in Suzuki coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the optimization of reaction conditions using microwave-assisted organic synthesis (MAOS) has been noted to increase synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include chlorides, cyclised biphenylcarboxylic acids, and 4-carboxyphenylboronic acid . The reactions are often catalyzed by palladium and optimized using Suzuki coupling reactions .
Major Products Formed
The major products formed from these reactions include carboxylated phenols and amides, as well as coupled carboxylic acids .
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one involves its role as a catalyst in chemical reactions. The compound’s molecular structure allows it to efficiently facilitate the carboxylation of phenols and amides, as well as the coupling of carboxylic acids . The specific molecular targets and pathways involved in these reactions are not extensively documented.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one: This compound is similar in structure and function, used in organic process research and as a catalyst.
Pyrrolidine-2-one: A versatile scaffold used in medicinal chemistry for designing bioactive agents.
Pyrrolidine-2,5-diones: Known for their biological activities and used in various pharmaceutical applications.
Uniqueness
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which enhances its catalytic efficiency in certain reactions . This compound’s ability to facilitate the carboxylation of phenols and amides, as well as the coupling of carboxylic acids, distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPVFYMEWYHKHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680768 |
Source
|
Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226225-33-7 |
Source
|
Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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